molecular formula C9H8BrNO2 B2848837 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1396777-41-5

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B2848837
CAS No.: 1396777-41-5
M. Wt: 242.072
InChI Key: OQXPXEVRPQEGOM-UHFFFAOYSA-N
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Description

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical compound belonging to the class of benzo-fused oxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a bromine atom at the 8th position and a dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, which is a seven-membered ring containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenol with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which undergoes cyclization to form the oxazepine ring .

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of dimethyl sulfoxide (DMSO) under microwave irradiation. This method provides a direct and efficient strategy for the preparation of the compound from readily available starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazepinone derivatives.

    Reduction: Formation of reduced oxazepine derivatives.

    Substitution: Formation of substituted oxazepine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the bromine atom at the 8th position.

    8-chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Contains a chlorine atom instead of bromine.

    8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Contains a fluorine atom instead of bromine.

Uniqueness

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications .

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXPXEVRPQEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396777-41-5
Record name 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-bromochroman-4-one (340 mg, 1.5 mmol) and methanesulfonic acid (3 mL, 23.0 mmol) in DCM was cooled to 0° C. and treated with NaN3 (146 mg, 2.25 mmol) portionwise, while maintaining the internal temperature below 5° C. The reaction was then stirred at 0° C. for 4 h. At completion, the reaction was slowly neutralized with 8 N aq. NaOH, then diluted with DCM (20 mL) and water (20 mL). The layers were separated and the organics were dried over MgSO4, filtered and evaporated to afford 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (370 mg, 100% yield). MS (EI) m/z=242.1 [M+1]+.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
3 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
146 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
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Quantity
20 mL
Type
solvent
Reaction Step Four

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